molecular formula C13H27N B13251775 N-(2,2-dimethylpropyl)cyclooctanamine

N-(2,2-dimethylpropyl)cyclooctanamine

Cat. No.: B13251775
M. Wt: 197.36 g/mol
InChI Key: NGZNKNODDMNFGF-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)cyclooctanamine is an organic compound with the molecular formula C13H27N. It is a cyclooctane derivative with an amine group attached to a 2,2-dimethylpropyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium or platinum to achieve the reduction of cyclooctanone in the presence of 2,2-dimethylpropylamine, resulting in the desired amine compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclooctanamine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)cyclooctanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)cyclooctanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-1H-benzimidazole-5-carboxamide

Uniqueness

N-(2,2-dimethylpropyl)cyclooctanamine is unique due to its cyclooctane ring structure combined with a 2,2-dimethylpropyl substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)cyclooctanamine

InChI

InChI=1S/C13H27N/c1-13(2,3)11-14-12-9-7-5-4-6-8-10-12/h12,14H,4-11H2,1-3H3

InChI Key

NGZNKNODDMNFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1CCCCCCC1

Origin of Product

United States

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